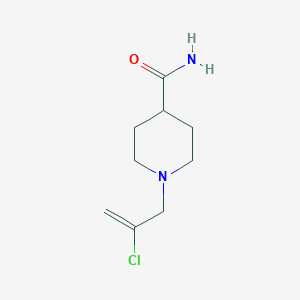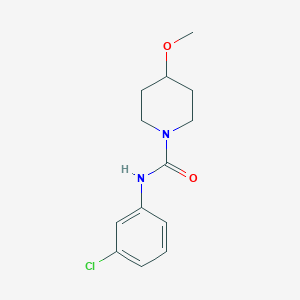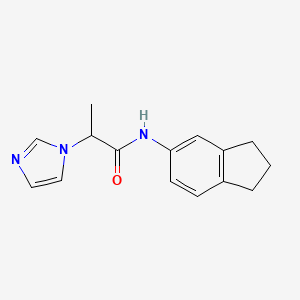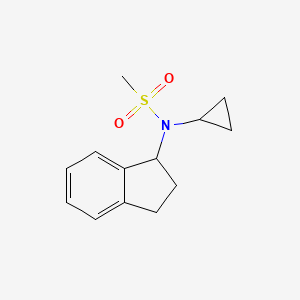![molecular formula C19H31N3O B7565937 1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BDMU and belongs to the class of urea derivatives.
Mechanism of Action
The exact mechanism of action of BDMU is not fully understood. However, it has been suggested that BDMU may modulate the activity of ion channels and receptors by binding to specific sites on these proteins. BDMU has also been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and physiological effects:
BDMU has been reported to exhibit anticonvulsant, neuroprotective, and analgesic activities. It has also been shown to modulate the activity of ion channels and receptors, including the GABA-A receptor and the NMDA receptor. BDMU has been reported to have a low toxicity profile, making it a potentially useful compound for therapeutic applications.
Advantages and Limitations for Lab Experiments
BDMU has several advantages for lab experiments, including its high purity, low toxicity profile, and potential therapeutic applications. However, there are also some limitations to using BDMU in lab experiments, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on BDMU. One potential direction is to further investigate its mechanism of action and its interactions with ion channels and receptors. Another potential direction is to explore its potential therapeutic applications, including its use as an anticonvulsant, neuroprotective, or analgesic agent. Additionally, further studies are needed to assess the safety and efficacy of BDMU in animal models and human clinical trials.
Synthesis Methods
The synthesis of BDMU involves the reaction of 1-benzyl-3-chloro-2-propanol with 3,5-dimethylpiperidine-1-carboxaldehyde followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal and urea. This method has been reported to yield BDMU with a purity of over 95%.
Scientific Research Applications
BDMU has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit anticonvulsant, neuroprotective, and analgesic activities. BDMU has also been shown to modulate the activity of ion channels and receptors, including the GABA-A receptor and the NMDA receptor.
properties
IUPAC Name |
1-benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15-10-16(2)13-22(12-15)19(3,4)14-21-18(23)20-11-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGJYQXCYMQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CNC(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)

![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)
